(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone
CAS No.: 2091621-28-0
Cat. No.: VC3123316
Molecular Formula: C10H17FN2O
Molecular Weight: 200.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091621-28-0 |
|---|---|
| Molecular Formula | C10H17FN2O |
| Molecular Weight | 200.25 g/mol |
| IUPAC Name | [3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 |
| Standard InChI Key | PZMFLOKWZDNEBK-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)N2CC(C2)CF |
| Canonical SMILES | C1CNCCC1C(=O)N2CC(C2)CF |
Introduction
Structural Features
-
Azetidine Ring: The azetidine ring is a four-membered heterocyclic structure, which is less common than other heterocycles like piperidine. The presence of a fluoromethyl group on this ring enhances its reactivity and biological activity.
-
Piperidine Ring: Piperidine is a six-membered ring that is widely found in pharmaceuticals due to its ability to interact with biological targets.
-
Fluoromethyl Group: The fluoromethyl group contributes to increased lipophilicity, which can improve the compound's ability to cross biological membranes.
Synthesis
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone likely involves several steps, including the formation of the azetidine and piperidine rings and the introduction of the fluoromethyl group. Common methods for synthesizing such compounds include nucleophilic substitution reactions and the use of fluorinating agents.
Potential Applications
While specific applications of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone are not well-documented, compounds with similar structures have been explored for various therapeutic uses, including neurological disorders and metabolic diseases. The presence of fluorine often enhances metabolic stability, making it a desirable feature in drug design.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone | Azetidine, piperidine, fluoromethyl | Combination of azetidine and piperidine rings |
| 4-Phenyl-piperidin-1-yl compounds | Piperidine, phenyl | Lack of azetidine ring and fluoromethyl group |
| Fluorinated azetidines | Azetidine, fluorine | Often lack piperidine ring |
Research Findings and Challenges
Detailed research findings on (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone are scarce. Challenges in studying this compound include its synthesis complexity and the need for comprehensive biological activity assessments.
Future Directions
Future studies should focus on synthesizing the compound efficiently and evaluating its biological activity through in vitro and in vivo experiments. This will help determine its therapeutic potential and identify potential targets for drug development.
Given the lack of specific information on (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, further research is necessary to explore its properties and applications fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume